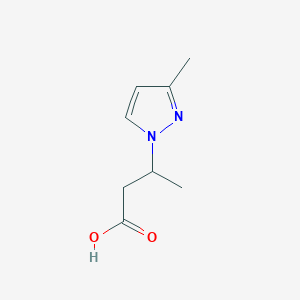

3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry Research

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a fundamental building block in the development of a vast array of chemical compounds. ingentaconnect.comnumberanalytics.com Its significance stems from its versatile chemical properties and its prevalence in molecules exhibiting a wide spectrum of biological activities. nih.govnih.gov The pyrazole core is found in numerous pharmaceuticals, agrochemicals, and industrial materials. researchgate.net

In medicinal chemistry, the pyrazole ring is considered a privileged scaffold because its derivatives have shown anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties, among others. nih.govnih.govmdpi.com The success of pyrazole-containing drugs such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil (B151) highlights the value of this heterocycle in drug design. nih.govfrontiersin.org The two nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, allowing for strong and specific interactions with biological targets like enzymes and receptors. nih.govfrontiersin.org Furthermore, the pyrazole ring is metabolically stable, a desirable characteristic for drug candidates. nih.gov

The synthetic accessibility of pyrazoles further enhances their importance. nih.gov The most common synthesis method involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.govacs.org This and other modern synthetic strategies, including microwave-assisted and multicomponent reactions, allow for the creation of a large library of substituted pyrazoles for research and development. ias.ac.inresearchgate.net

Overview of Butanoic Acid Derivatives in Organic Synthesis

Butanoic acid, also known as butyric acid, is a four-carbon carboxylic acid that serves as a versatile building block in organic synthesis. Its derivatives are utilized across the chemical, food, and pharmaceutical industries. chembk.comacs.org The carboxylic acid group is highly functional, participating in a range of chemical reactions such as esterification, amidation, and reduction to form esters, amides, and alcohols, respectively. researchgate.net

Butanoic acid and its esters are key components in the production of polymers like cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB), which is used in coatings and plastics due to its flexibility and resistance to degradation. chembk.com The reaction of butanoic acid with amines to form butanamides is another fundamental transformation, creating the amide bond that is central to peptide and protein chemistry. researchgate.net

In organic synthesis, butanoic acid derivatives are valuable intermediates. For instance, they can be used in Grignard reactions to form new carbon-carbon bonds. numberanalytics.com The presence of the butanoic acid moiety in a molecule provides a handle for modifying solubility, introducing a point of attachment, or interacting with biological systems. For example, some butanoic acid derivatives have been investigated for their potential as antiviral agents. nih.gov

Contextualization of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid within its Structural Class

This compound is a chiral molecule that combines the features of a substituted pyrazole with a butanoic acid side chain. The linkage occurs via a nitrogen atom of the pyrazole ring to the third carbon of the butanoic acid chain. The presence of a methyl group at the 3-position of the pyrazole ring and the asymmetric carbon in the butanoic acid chain introduces specific steric and electronic properties.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1172234-67-1 | |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molar Mass | 168.19 g/mol | |

| Predicted Boiling Point | 311.1 ± 25.0 °C | |

| Predicted Density | 1.19 ± 0.1 g/cm³ |

While detailed experimental data for this specific compound is not widely published, its structure places it within a class of molecules that have been subjects of significant research. For instance, a closely related, more complex analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, has been synthesized and identified as a potent and selective inhibitor of the αvβ6 integrin, with potential applications in treating idiopathic pulmonary fibrosis. This highlights the potential of the pyrazole-butanoic acid scaffold as a basis for developing targeted therapeutics. The synthesis of such compounds often involves diastereoselective routes, such as the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester.

The synthesis of this compound itself would likely proceed through a Michael addition of 3-methylpyrazole (B28129) to an ethyl crotonate (ethyl but-2-enoate), followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. The alkylation of unsymmetrically substituted pyrazoles can produce a mixture of N-1 and N-2 isomers, the ratio of which depends on the reaction conditions. nih.gov

Research Gaps and Future Academic Prospects for the Compound Class

The most evident research gap concerning this compound is the limited amount of publicly available data on its synthesis, characterization, and biological activity. Its primary appearance is within chemical supplier catalogs, suggesting it is used as a building block for more complex molecules rather than being an end-product of extensive research itself.

Future academic prospects for this class of compounds are promising. Based on the broad biological activities of pyrazoles and the utility of the butanoic acid moiety, several research avenues can be envisioned:

Medicinal Chemistry: The success of related pyrazole-butanoic acid derivatives as integrin inhibitors suggests that a library of similar compounds could be synthesized and screened for activity against other biological targets. The chiral butanoic acid backbone provides a scaffold for creating stereochemically diverse molecules, which is crucial for optimizing drug-receptor interactions.

Sustainable Synthesis: There is a growing trend in developing green and efficient synthetic methods for heterocyclic compounds. researchgate.net Future research could focus on creating more sustainable pathways to pyrazole-butanoic acids, perhaps utilizing novel catalysts or one-pot procedures to improve yields and reduce waste. ias.ac.in

Materials Science: Pyrazole derivatives have found applications in materials such as conducting polymers and luminescent compounds. numberanalytics.com The carboxylic acid function of the butanoic acid chain offers a point for polymerization or for grafting onto surfaces, opening possibilities for the development of new functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-3-4-10(9-6)7(2)5-8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMFURPCLAFNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the optimal three-dimensional structure and the electronic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the system. DFT, known for its balance of accuracy and computational efficiency, is widely used for these investigations.

A molecule's conformation—its spatial arrangement of atoms—is critical to its function and reactivity. Energy minimization calculations are performed to identify the most stable conformation, known as the global minimum on the potential energy surface. This process involves systematically adjusting the molecule's geometry to find the structure with the lowest possible energy.

For 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, conformational analysis would involve exploring the rotational freedom around its single bonds, particularly the dihedral angles of the butanoic acid chain relative to the pyrazole (B372694) ring. The results would reveal the preferred conformers and the energy barriers between them.

Table 1: Example of Conformational Analysis Data This table illustrates hypothetical relative energies for different conformers of this compound, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (N1-C_alpha-C_beta-C_gamma) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 180° (anti) | 0.00 | 75.3 |

| B | 60° (gauche) | 1.25 | 14.5 |

| C | -60° (gauche) | 1.25 | 14.5 |

| D (Transition State) | 0° (syn) | 4.50 | <0.1 |

| Note: Data is illustrative and represents typical outputs of conformational analysis. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, chemical potential, and the electrophilicity index can be calculated. These values quantify the molecule's resistance to charge transfer and its ability to accept electrons, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the carboxylic acid group.

Table 2: Predicted Electronic Properties and Reactivity Descriptors This table shows sample data for FMO analysis derived from DFT calculations.

| Parameter | Description | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.55 eV |

| Chemical Potential (μ) | "Escaping tendency" of electrons | -4.15 eV |

| Note: Data is illustrative and based on typical values for similar organic molecules. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is highly effective for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. The map uses a color scale where red indicates regions of high electron density (negative potential), such as those around electronegative atoms like oxygen and nitrogen, which are prone to electrophilic attack. Blue indicates regions of low electron density (positive potential), typically around hydrogen atoms, which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring. A positive potential (blue) would be expected around the acidic proton of the carboxyl group.

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in terms of localized bonds and lone pairs. It calculates the charge on each atom, reveals the hybridization of atomic orbitals, and quantifies the stabilizing effects of orbital interactions, such as hyperconjugation. This analysis helps to understand intramolecular charge transfer and the nature of chemical bonds within the molecule.

Table 3: Example of Calculated NBO Atomic Charges This table presents hypothetical NBO charges on key atoms, indicating electron distribution.

| Atom | Illustrative NBO Charge (e) |

| O (Carbonyl) | -0.65 |

| O (Hydroxyl) | -0.70 |

| N1 (Pyrazole) | -0.45 |

| N2 (Pyrazole) | -0.15 |

| C (Carbonyl) | +0.80 |

| H (Hydroxyl) | +0.50 |

| Note: Data is illustrative and represents expected charge distribution. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. MD simulations are particularly useful for conformational sampling, revealing how a molecule flexes, rotates, and changes its shape in a dynamic environment.

By simulating the molecule in a box of solvent molecules (e.g., water), MD can accurately capture the influence of the solvent on conformational preferences. The solvent can stabilize certain conformations through interactions like hydrogen bonding, leading to a different conformational landscape than what is predicted in the gas phase. For this compound, MD simulations in water would be crucial for understanding its structure and behavior in a biological context.

Prediction of Spectroscopic Properties (e.g., Vibrational Modes, Electronic Transitions)

Computational methods can accurately predict various spectroscopic properties. The calculation of harmonic vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. By analyzing the potential energy distribution (PED), each calculated vibrational band can be assigned to specific molecular motions, such as the C=O stretch of the carboxylic acid or the C-H stretches of the methyl group.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. This analysis provides insight into the molecule's photophysical properties and helps interpret experimental UV-Vis spectra.

Table 4: Example of Predicted Vibrational Frequencies This table compares hypothetical calculated vibrational frequencies with typical experimental ranges for key functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3550 (monomer) | 3500-3560 |

| C-H Stretch | Methyl Group | 2965 | 2950-2970 |

| C=O Stretch | Carboxylic Acid | 1745 | 1730-1750 |

| C=N Stretch | Pyrazole Ring | 1580 | 1570-1610 |

| C-O Stretch | Carboxylic Acid | 1250 | 1210-1320 |

| Note: Calculated frequencies are often scaled to better match experimental values. Data is illustrative. |

In Silico Assessment of Physicochemical Descriptors for Research Purposes

The in silico assessment of physicochemical descriptors is a fundamental component of modern drug discovery and chemical research. Computational tools allow for the prediction of a molecule's properties, offering insights into its potential behavior in various chemical and biological systems. For the compound This compound , computational studies are crucial for predicting its pharmacokinetic profile and guiding further experimental research. While specific, in-depth computational research on this exact molecule is not extensively published, we can infer its likely physicochemical properties based on predictive models and data from closely related pyrazole derivatives.

Detailed research into pyrazole derivatives often employs methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models to elucidate electronic and structural properties. eurasianjournals.comnih.gov These computational approaches are invaluable for understanding the behavior of novel compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical descriptors for This compound . These values are computationally derived and provide a preliminary assessment of the compound's characteristics.

| Descriptor | Predicted Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | chembk.com |

| Molar Mass | 168.19 g/mol | chembk.com |

| Density | 1.19±0.1 g/cm³ | chembk.com |

| Boiling Point | 311.1±25.0 °C | chembk.com |

| XlogP | 0.3 | uni.lu |

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings

The in silico analysis of a research compound like This compound involves the calculation and interpretation of various descriptors that collectively define its chemical identity and potential for further development.

Molecular and Structural Descriptors

Basic molecular properties are the foundation of any computational assessment.

Molecular Formula and Weight: The empirical formula C₈H₁₂N₂O₂ and a molar mass of approximately 168.19 g/mol are fundamental identifiers for the compound. chembk.com

Topological Polar Surface Area (TPSA): TPSA is a crucial descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For pyrazole derivatives, TPSA calculations are standard in computational drug design to estimate oral bioavailability. nih.gov

Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule, which in turn affects its binding affinity to biological targets. The butanoic acid chain in the target molecule contributes to its flexibility.

Lipophilicity and Solubility Descriptors

These descriptors are critical for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A predicted XlogP of 0.3 for a related pyrazole butanoic acid suggests a relatively balanced hydrophilic-lipophilic character. uni.lu Computational methods like heuristic molecular lipophilicity potential (HMLP) have been developed to provide a theoretical basis for understanding the lipophilicity of pyrazole derivatives. dntb.gov.ua

Aqueous Solubility (LogS): Solubility is a key factor in drug formulation and bioavailability. Predictive models for pyrazole derivatives often assess LogS to ensure the compound can be effectively administered and absorbed. nih.gov

Electronic and Quantum Chemical Descriptors

Quantum mechanical calculations, particularly DFT, provide deep insights into the electronic nature of molecules. eurasianjournals.com

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For pyrazole derivatives, this descriptor helps in understanding their reaction mechanisms and potential for engaging in charge-transfer interactions. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting how the molecule will interact with biological macromolecules. nih.gov

The following table presents a summary of key physicochemical descriptors and their significance in the context of research on pyrazole derivatives.

| Descriptor Category | Specific Descriptor | Significance for Research | Computational Method |

| Structural | Molecular Weight | Fundamental identifier, influences diffusion and transport. | Standard calculation |

| TPSA | Predicts membrane permeability and oral bioavailability. | Fragment-based methods | |

| Rotatable Bonds | Indicates molecular flexibility and potential for target binding. | Structure analysis | |

| Lipophilicity | LogP | Measures lipophilicity, affecting ADME properties. | Atom-based or fragment-based calculations (e.g., XlogP) |

| Solubility | LogS | Predicts aqueous solubility, crucial for formulation and absorption. | QSPR models, general-purpose prediction algorithms |

| Electronic | HOMO-LUMO Gap | Indicates chemical reactivity and stability. | DFT, Semi-empirical methods |

| MEP | Visualizes charge distribution and reactive sites. | DFT | |

| Dipole Moment | Measures overall polarity, affecting solubility and interactions. | DFT |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar and Molecular Recognition Studies Non Clinical Focus

Design Principles for Pyrazole (B372694) Butanoic Acid Derivatives

The rational design of pyrazole butanoic acid derivatives is guided by established structure-activity relationships derived from extensive research on similar compounds. The pyrazole core is an aromatic heterocycle that can act as both a hydrogen bond donor (the NH group) and acceptor (the pyridine-like N atom). nih.govmdpi.com This dual nature, combined with the acidic carboxyl group of the butanoic acid chain, provides a foundation for diverse molecular interactions.

Key design principles often involve:

Substitution on the Pyrazole Ring : The placement of substituents on the pyrazole ring significantly influences the molecule's electronic and steric properties. For example, the presence of a methyl group at the 3-position, as in the title compound, has been shown in studies on related pyrazoles to enhance binding affinity for certain enzymes compared to unsubstituted analogues. nih.gov

Modification of the Butanoic Acid Chain : The carboxylic acid group is a key feature, often acting as a crucial binding motif, particularly for receptors or enzymes that recognize acidic substrates. nih.gov Modifications to the length or branching of the alkyl chain can alter lipophilicity and conformational flexibility.

Introduction of Additional Functional Groups : Incorporating other functional groups, such as aromatic rings or hydrogen-bonding moieties, can introduce new interaction points like π-π stacking or additional hydrogen bonds, thereby enhancing binding affinity and selectivity for a target. nih.govnih.gov

The design and synthesis of novel pyrazole derivatives are often guided by computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, which helps identify chemical features essential for activity. nih.govnih.gov

Table 1: Design Principles for Pyrazole Butanoic Acid Derivatives

| Design Principle | Rationale | Potential Impact |

|---|---|---|

| Pyrazole Ring Substitution | Modulate electronics and sterics. The pyrazole ring is a stable and versatile scaffold. mdpi.comnih.gov | Alter binding affinity and selectivity. nih.gov |

| Acidic Moiety Modification | The carboxylic acid group can be a key pharmacophore for certain targets. nih.gov | Increase potency against targets preferring acidic substrates. nih.gov |

| Varying Lipophilicity | Adjusting lipophilic character (e.g., by adding alkyl or aryl groups) can improve binding in hydrophobic pockets. nih.govnih.gov | Enhance binding affinity and modulate physicochemical properties. nih.gov |

| Introducing H-bond Donors/Acceptors | The pyrazole N-atoms and the carboxylic acid group are primary H-bond sites. nih.govmdpi.com | Optimize hydrogen bonding networks with target proteins. nih.govnih.gov |

Investigation of Structural Modifications on Theoretical Binding Affinity

Computational studies are instrumental in predicting how structural changes to a lead compound like 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid might affect its binding affinity. Even minor modifications can have a significant impact on a compound's properties and biological interactions. nih.gov

For instance, research on a series of mTOR inhibitors demonstrated that subtle changes to a core structure dramatically altered kinase selectivity and physical properties. nih.gov Replacing a lipophilic n-butyl group with a smaller ethyl group had a noticeable effect, while introducing a hydroxymethyl group led to a sharp loss in activity, highlighting the sensitivity of the binding site to substituent changes. nih.gov Similarly, studies on meprin inhibitors showed that introducing acidic substituents generally increased inhibitory activity against meprin β, which favors acidic substrates. nih.gov

Applying these findings to this compound, one could hypothesize:

Altering the 3-methyl group : Replacing the methyl group with larger alkyl or aryl groups could probe for additional hydrophobic pockets in a target's binding site.

Modifying the butanoic acid side chain : Introducing substituents on the butanoic acid chain or altering its length could fine-tune the positioning of the crucial carboxylate group for optimal interaction. For example, adding a phenyl group to create a 3-aryl(pyrrolidin-1-yl)butanoic acid structure has been used to target integrins. researchgate.net

Table 2: Theoretical Effects of Structural Modifications on Pyrazole Derivatives

| Structural Modification | Example Analogue Class | Predicted Effect on Binding Affinity | Supporting Evidence |

|---|---|---|---|

| Addition of lipophilic groups | Diarylpyrazoles | Increased affinity for targets with hydrophobic pockets. | Optimal binding in some systems is seen with lipophilic alkyl group substitutions. nih.gov |

| Introduction of a second acidic moiety | Pyrazole dicarboxylic acids | Abolished inhibition for some metalloproteases, leading to higher selectivity. | Introduction of two acidic moieties led to excellent selectivity for meprin inhibitors. nih.gov |

| Varying N1-substituent on pyrazole | N1-aryl pyrazoles | Can significantly alter affinity and selectivity depending on the target. | In cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at N1 was crucial for potent activity. acs.org |

| Change in pyrazole core | Isomeric pyrazoles | Can lead to loss of activity if specific tautomeric forms or regio-isomers are required for binding. | The 3,5-dialkyl substitution pattern on a pyrazole ring was found to be important for NAAA inhibitor activity, with mono- or unsubstituted analogues being inactive. acs.org |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in the study of pyrazole derivatives to understand their binding modes and to rationalize their activities. nih.govbohrium.comijpbs.com

Docking studies have implicated pyrazole-based structures as potential inhibitors for a wide range of molecular targets. The specific structure of this compound, with its heterocyclic ring and carboxylic acid function, makes it a candidate for binding to enzymes that recognize such features.

Putative targets for pyrazole derivatives identified through experimental and computational studies include:

Protein Kinases : Many pyrazole derivatives are designed as kinase inhibitors, targeting the ATP-binding site. researchgate.net Targets include mTOR, Aurora kinases, and growth factor receptor kinases. mdpi.comnih.gov

Cyclooxygenases (COX-1/COX-2) : The anti-inflammatory properties of some pyrazole compounds are linked to their ability to inhibit COX enzymes. nih.govbohrium.com

Carbonic Anhydrases (CAs) : Pyrazole derivatives, particularly those bearing a sulfonamide group, have been docked into the active site of CAs, where the zinc-coordinating moiety is key. nih.gov

Meprin Metalloproteases : Pyrazole scaffolds have been evaluated as inhibitors of meprin α and meprin β, with the aryl moieties of the pyrazole targeting the S1 and S1' pockets of the enzymes. nih.gov

CYP450 Enzymes : Pyrazoles can interact with metabolic enzymes like CYP2E1, where they can bind at both catalytic and cooperative (allosteric) sites. nih.gov

Table 3: Putative Molecular Targets for Pyrazole Derivatives

| Target Class | Specific Example(s) | Key Binding Site Feature |

|---|---|---|

| Protein Kinases | mTOR, Aurora Kinase, PI3Kα | ATP-binding "hinge" region. mdpi.comnih.gov |

| Cyclooxygenases | COX-1, COX-2 | Hydrophobic channel and active site serine. nih.govbohrium.com |

| Carbonic Anhydrases | hCA I, hCA II | Zinc ion in the active site. nih.gov |

| Integrins | αvβ6 | RGD binding site mimicry. researchgate.net |

| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | h-NAAA | Hydrophobic pockets. acs.org |

The binding affinity of a ligand to its target is governed by a combination of non-covalent interactions. wikipedia.orgnih.gov Molecular docking and dynamics simulations provide detailed insights into these interactions for pyrazole derivatives. nih.govnih.gov

Hydrogen Bonding : This is a critical interaction for pyrazole compounds. The pyrazole ring's nitrogen atoms and the butanoic acid's carboxyl group can form strong hydrogen bonds with amino acid residues like glutamine, arginine, and serine in a protein's active site. nih.govnih.gov Docking studies of mTOR inhibitors showed crucial hydrogen bonds with hinge residues Val851 and Glu849. nih.gov

Hydrophobic Interactions : The methyl group on the pyrazole ring and the alkyl backbone of the butanoic acid chain can engage in favorable hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine. nih.gov

Pi-Stacking (π-π Interactions) : The aromatic pyrazole ring can stack with the aromatic side chains of residues like tryptophan, tyrosine, or phenylalanine, contributing significantly to binding energy. nih.govnih.gov In one study, the pyrazole ring was observed to form a π-π interaction with a tryptophan residue (Trp598), which was essential for binding. nih.gov

Table 4: Key Non-Covalent Interactions in Protein-Ligand Models of Pyrazole Derivatives

| Interaction Type | Ligand Moiety Involved | Target Residue Examples |

|---|---|---|

| Hydrogen Bonding | Pyrazole N-H, Pyrazole N, Carboxylic Acid O/OH | Gln385, Arg386, Val851 nih.govnih.gov |

| Hydrophobic Interactions | Pyrazole C-H, Methyl Group, Butanoic Acid Chain | Leu73, Phe168 nih.gov |

| Pi-Stacking | Aromatic Pyrazole Ring | Phe168, Trp598 nih.govnih.gov |

| Halogen Bonding | Halogen-substituted aryl groups | Leu73, Tyr836 nih.govnih.gov |

Rational Design of New Analogues Based on SAR Hypotheses

The insights gained from SAR and molecular modeling studies form the basis for the rational design of new analogues with potentially improved properties. nih.govnih.govresearchgate.net By understanding which structural features are responsible for binding to a specific target, medicinal chemists can propose modifications to enhance affinity and selectivity. nih.govnih.gov

Based on the collective data, several hypotheses for designing new analogues of this compound can be formulated:

Enhancing Hydrophobic Interactions : If docking studies reveal an unoccupied hydrophobic pocket near the 3-methyl group, new analogues could be synthesized with larger, more lipophilic substituents at this position (e.g., ethyl, propyl, or phenyl groups) to fill this space and increase binding affinity. nih.govnih.gov

Optimizing Hydrogen Bonds : If a key hydrogen bond is identified, the butanoic acid chain could be rigidified or modified with stereocenters to ensure the carboxyl group is perfectly positioned to maximize this interaction. researchgate.net

Introducing Aromatic/Halogenated Moieties : Based on the principle that aryl groups can introduce beneficial π-π stacking interactions, analogues could be designed where an aryl or heteroaryl ring is attached to the pyrazole core or the butanoic acid chain. nih.govacs.org Halogen atoms could also be introduced to engage in halogen bonding. nih.govnih.gov

Bioisosteric Replacement : The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole or hydroxamic acid, to modulate acidity, cell permeability, and interaction with the target. nih.gov

This iterative cycle of design, synthesis, and testing, informed by computational and SAR studies, is a cornerstone of modern drug discovery and is actively applied to the pyrazole class of compounds. nih.govacs.org

Biochemical and Mechanistic Investigations Pre Clinical and in Vitro Focus

Study of Interactions with Biomolecules in Model Systems

The interaction of pyrazole-containing compounds with various biomolecules has been a subject of significant research, leading to the identification of potent modulators of key biological targets. These investigations are foundational to understanding their therapeutic potential.

The pyrazole (B372694) moiety is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Research into pyrazole-based molecules has yielded compounds with significant inhibitory activity against various kinases.

For instance, a class of 3-amino-1H-pyrazole-based compounds was developed to target the understudied PCTAIRE subfamily of cyclin-dependent kinases (CDKs). nih.gov Optimization of this scaffold led to inhibitors with high cellular potency for CDK16. nih.gov In other research, a compound featuring a pyrazole ring, MK-8033, was identified as a specific dual inhibitor of c-Met and Ron kinases, which are implicated in cancer progression. nih.gov This inhibitor demonstrated a preferential affinity for the activated state of the c-Met kinase. nih.gov While these studies highlight the potential of the pyrazole scaffold to generate potent and selective kinase inhibitors, specific enzyme inhibition data for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid itself is not extensively detailed in the available literature.

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in cellular signaling and regulation. nih.gov A complex analog of this compound, specifically (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, has been the subject of detailed receptor binding studies.

In radioligand binding assays, this analog was found to be a nonpeptidic inhibitor with exceptionally high affinity and selectivity for the αvβ6 integrin. nih.govacs.orgresearchgate.net The αvβ6 integrin is a key activator of Transforming Growth Factor-Beta (TGF-β), a cytokine involved in fibrosis. nih.gov The analog demonstrated a pKi of 11, indicating very potent binding to the αvβ6 receptor, and possessed a long dissociation half-life of 7 hours. nih.govacs.orgresearchgate.net

Table 1: Integrin Receptor Binding Affinity of a this compound Analog

| Compound | Target Receptor | Assay Type | Binding Affinity (pKi) | Reference |

|---|---|---|---|---|

| (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid | αvβ6 Integrin | Radioligand Binding Assay | 11 | nih.gov, acs.org, researchgate.net |

Cellular Pathway Modulation in In Vitro Models

Following the characterization of molecular interactions, research has explored how these pyrazole-based compounds modulate cellular behavior in in vitro models, providing insight into their functional consequences within a biological system.

Building on the receptor binding data, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including the aforementioned potent αvβ6 inhibitor, were evaluated in cell adhesion assays. nih.govacs.orgresearchgate.net These assays confirmed that compounds containing the pyrazole-phenyl scaffold could act as high-affinity, selective inhibitors of αvβ6 integrin-mediated cell adhesion. nih.govacs.orgresearchgate.net The screening was conducted against a panel of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, with numerous analogs demonstrating high selectivity for αvβ6. nih.govacs.orgresearchgate.net By inhibiting the αvβ6 integrin, these compounds can effectively block the adhesion of cells to the extracellular matrix protein fibronectin, a key process in cell migration and tissue fibrosis. nih.gov

The pyrazole scaffold is a constituent of various compounds investigated for their effects on cancer cell growth and proliferation. nih.gov Different bioactivity profiles have been described for pyrazole-containing structures, including anticancer effects. nih.gov

In vitro studies on pyrazole-fused curcumin (B1669340) analogues demonstrated potential growth inhibition against the MDA-MB-231 triple-negative breast cancer cell line and the HepG2 liver cancer cell line. nih.gov Compounds with a 3-methyl or 3-phenyl-1H-pyrazole moiety were found to be more potent than those with a 3-carboxy-1H-pyrazole group. nih.gov In a separate line of research, novel 3-amino-1H-pyrazole-based kinase inhibitors were shown to decrease the cell count of research cell lines in a dose-dependent manner. nih.gov Further investigation using a FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) assay revealed that a potent CDK16 inhibitor from this class caused a G2/M phase cell cycle arrest at all tested concentrations. nih.gov

Table 2: Effects of Related Pyrazole Compounds on Cancer Cell Lines

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole-fused Curcumin Analogues | MDA-MB-231 (Breast Cancer) | Cytotoxic Activity (IC50 2.43–7.84 μM for active compounds) | nih.gov |

| Pyrazole-fused Curcumin Analogues | HepG2 (Liver Cancer) | Cytotoxic Activity (IC50 4.98–14.65 μM for active compounds) | nih.gov |

| 3-amino-1H-pyrazole-based Kinase Inhibitor (Compound 43d) | Research Cell Line (unspecified) | Decreased cell count (dose-dependent) | nih.gov |

| 3-amino-1H-pyrazole-based Kinase Inhibitor (Compound 43d) | Research Cell Line (unspecified) | G2/M Phase Cell Cycle Arrest | nih.gov |

Investigations into Antimicrobial and Antiviral Mechanisms in Laboratory Settings

The pyrazole heterocyclic system has garnered attention for its potential pharmacological properties, including antimicrobial and antiviral activities. nih.govnih.gov The structural versatility of pyrazole allows for the synthesis of a wide array of derivatives, which have been screened for biological activity. Laboratory investigations have focused on synthesizing novel pyrazolone (B3327878) and other pyrazole-based candidates to evaluate their efficacy against various microbial strains. nih.gov While the broader class of pyrazole-containing molecules has been described as possessing antibacterial and antiviral potential, specific mechanistic studies detailing how this compound might exert such effects in laboratory settings are not prominently available in the reviewed literature. nih.gov

Biochemical and Mechanistic Investigations of this compound

Based on the currently available scientific literature, there is a notable absence of specific biochemical and mechanistic investigation data for the chemical compound This compound in the context of its role as a chemical probe for biological systems.

Extensive searches have revealed information on structurally related but more complex pyrazole derivatives, which have been investigated for their biological activities. For instance, a significant body of research exists for (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a potent and selective inhibitor of αvβ6 integrin. researchgate.netacs.orgnih.gov This and other similar molecules containing a pyrazole moiety have been the focus of studies into conditions like idiopathic pulmonary fibrosis and as inhibitors of enzymes such as cyclooxygenase-2 (COX-2). researchgate.netnih.gov

However, these findings are specific to those particular complex structures and cannot be extrapolated to the distinct chemical entity of this compound. The current body of public-domain research does not provide in-vitro data, details on its mechanism of action, or its application as a chemical probe to explore biological systems or pathways.

Therefore, a detailed article on the biochemical and mechanistic investigations focusing solely on this compound as a chemical probe cannot be generated at this time due to the lack of specific research findings and data.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a common preliminary technique used to monitor the progress of synthesis reactions. The retention factor (Rf) value, which is dependent on the solvent system used, provides an initial indication of the compound's presence and purity. researchgate.net

Column Chromatography: For preparative scale purification, column chromatography is frequently utilized. A stationary phase, such as silica (B1680970) gel, is used to separate the target compound from byproducts and unreacted starting materials. mdpi.com The selection of an appropriate eluent system, often a gradient of solvents like ethyl acetate (B1210297) and hexane, is crucial for achieving effective separation. mdpi.com The process is typically monitored by collecting fractions and analyzing them via TLC.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the final purity of this compound. Using a suitable column and mobile phase, HPLC can provide a quantitative measure of purity, often exceeding 99% for well-purified samples. nih.gov It is a highly sensitive method capable of detecting even trace impurities.

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS, UV-Vis) used in research characterization

Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural confirmation in organic chemistry. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each unique proton environment. mdpi.commdpi.com The protons on the pyrazole (B372694) ring, the methyl group on the pyrazole, the aliphatic chain of the butanoic acid moiety, and the carboxylic acid proton would all appear at distinct chemical shifts. docbrown.info Spin-spin coupling patterns would further help in assigning the signals to specific protons.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. mdpi.commdpi.com Signals corresponding to the pyrazole ring carbons, the methyl carbon, the carbons of the butanoic acid chain, and the carbonyl carbon of the carboxylic acid would be observed. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyrazole C-H (position 5) | ~7.3 | ~130 | Doublet in ¹H NMR |

| Pyrazole C-H (position 4) | ~6.0 | ~105 | Doublet in ¹H NMR |

| Pyrazole C-CH₃ | - | ~148 | |

| Pyrazole -CH₃ | ~2.2 | ~11 | Singlet in ¹H NMR |

| N-CH | ~4.5 | ~55 | Multiplet in ¹H NMR |

| CH-CH₃ | ~1.4 | ~19 | Doublet in ¹H NMR |

| CH-CH₂ | ~2.7 | ~40 | Multiplet in ¹H NMR |

| COOH | ~11-12 | ~175 | Broad singlet in ¹H NMR |

Note: Predicted values are based on typical chemical shifts for similar pyrazole and butanoic acid structures. Actual values may vary depending on the solvent and experimental conditions. mdpi.commdpi.comdocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. utahtech.edu The spectrum of this compound is expected to show characteristic absorption bands. masterorganicchemistry.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Very broad |

| C-H stretch (sp² and sp³) | 3100-2850 | Medium to strong |

| C=O stretch (Carboxylic Acid) | ~1710 | Strong, sharp |

| C=N stretch (Pyrazole Ring) | ~1575 | Medium |

| C=C stretch (Pyrazole Ring) | ~1480 | Medium |

| C-O stretch (Carboxylic Acid) | ~1300-1200 | Medium |

Note: These are characteristic ranges. The exact position and intensity can be influenced by the molecular environment and hydrogen bonding. utahtech.edumasterorganicchemistry.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. Pyrazole-containing compounds typically exhibit absorption bands in the UV region, corresponding to π → π* transitions of the heterocyclic ring. researchgate.netresearchgate.netnih.govmdpi.com The absorption spectrum can be influenced by the solvent and substitution on the pyrazole ring. researchgate.net

Advanced Techniques for Elucidating Molecular Interactions (e.g., SPR, ITC, X-ray Co-crystallography for complexes)

To understand how this compound interacts with other molecules, particularly biological targets, more advanced techniques are employed.

X-ray Co-crystallography: Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional structure of a molecule. nih.gov When this compound is part of a larger complex, for instance, bound to a protein, co-crystallography can reveal the exact binding mode. tandfonline.commdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonds and π-π stacking, which are crucial for understanding the basis of molecular recognition. tandfonline.comspast.org Numerous studies have successfully used X-ray crystallography to characterize complexes of pyrazole derivatives. mdpi.comresearchgate.netdocumentsdelivered.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the kinetics and affinity of molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules is immobilized. This technique can be used to quantify the association and dissociation rates of the binding between a pyrazole derivative and its target, providing valuable data on the interaction dynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event. It is a powerful tool for determining the thermodynamic parameters of an interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). By titrating a solution of this compound into a solution containing a binding partner, ITC can provide a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding process.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid and its Class

The pyrazole (B372694) ring is a foundational scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. eurekaselect.comresearchgate.netresearchgate.netorientjchem.org Compounds featuring a pyrazole core are integral to numerous commercial drugs. researchgate.netresearchgate.net The class of molecules known as pyrazole carboxylic acid derivatives, to which this compound belongs, are noted for their versatile synthetic applicability and significant biological potential. eurekaselect.comresearchgate.net The addition of a carboxylic acid functional group provides a key site for molecular interactions, often enhancing the compound's ability to bind with biological targets. nih.gov

Specifically, the structure of this compound combines the established pyrazole scaffold with a butanoic acid side chain, creating a chiral center at the C3 position of the chain. This introduces stereochemical considerations that can be crucial for biological efficacy. While extensive research on this exact molecule is not widely published, the broader class of pyrazolyl alkanoic acids has been investigated for various therapeutic applications, including as kinase inhibitors and endothelin-1 (B181129) antagonists. nih.govnih.gov The existing knowledge base suggests that this compound is a promising, yet underexplored, candidate for further investigation.

Unexplored Avenues in Synthesis and Derivatization

While general methods for synthesizing pyrazole carboxylic acids are well-established, often involving cyclocondensation reactions, significant opportunities remain for methodological refinement and derivatization of this compound. researchgate.netnih.gov

Asymmetric Synthesis : The chiral center in the butanoic acid chain is a critical feature. Future synthetic work should focus on developing robust, stereoselective routes to produce the (R) and (S) enantiomers in high purity. This will enable a clear investigation of stereospecific biological activity, a crucial step in drug development.

Scaffold Decoration : The pyrazole ring offers multiple sites for functionalization. Systematic derivatization by adding various substituents (e.g., halogens, nitro groups, or aryl groups) to the C4 and C5 positions could modulate the electronic properties and steric profile of the molecule. frontiersin.org This could lead to enhanced binding affinity and selectivity for specific biological targets. researchgate.net

Carboxylic Acid Bioisosteres : The carboxylic acid group is a key pharmacophore but can sometimes limit cell permeability or metabolic stability. An important research direction is the synthesis of derivatives where the carboxylic acid is replaced with bioisosteric groups such as tetrazoles or hydroxamic acids to potentially improve pharmacokinetic properties.

Flow Chemistry : The application of continuous flow chemistry could offer a more efficient, scalable, and safer synthesis of this compound and its derivatives compared to traditional batch processing. mdpi.com

Advanced Theoretical and Computational Studies

Computational chemistry offers powerful tools to predict the properties and interactions of this compound, guiding more focused experimental work. nih.govcapes.gov.br

Density Functional Theory (DFT) Calculations : DFT studies can be employed to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential map. capes.gov.br This information is vital for understanding its intrinsic reactivity and potential non-covalent interactions with biological macromolecules.

Molecular Docking and Dynamics : Given the prevalence of pyrazoles as kinase inhibitors, molecular docking simulations can be performed against a panel of cancer-related kinases (e.g., EGFR, CDKs, BRAF) to predict binding affinities and modes. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can then validate the stability of the predicted ligand-protein complexes and reveal key dynamic interactions.

Quantitative Structure-Activity Relationship (QSAR) : Once a library of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed. researchgate.net These models will quantitatively correlate the structural features of the compounds with their activities, enabling the rational design of more potent future analogues.

Novel Biochemical Targets and Mechanistic Pathways for Investigation

The pyrazole scaffold is known to interact with a wide array of biological targets, opening up numerous possibilities for this compound. mdpi.com

Kinase Inhibition : Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com This compound should be screened against a broad panel of human kinases to identify potential anticancer applications.

Enzyme Inhibition : Beyond kinases, pyrazole derivatives have shown inhibitory activity against other enzymes like cyclooxygenases (COX), carbonic anhydrases, and Mycobacterium tuberculosis enzymes. nih.govresearchgate.net Investigating the effect of this molecule on such enzymes could uncover novel anti-inflammatory or anti-infective properties.

Ion Channel Modulation : Certain pyrazole analogues have been shown to affect ion channels. frontiersin.org Electrophysiological studies could be conducted to determine if this compound modulates the activity of key ion channels involved in neuronal or cardiovascular function.

Integrin Antagonism : Structurally related pyrazole-containing butanoic acids have been identified as potent and selective inhibitors of αvβ6 integrin, a target for idiopathic pulmonary fibrosis. researchgate.net This represents a highly promising and specific avenue for investigation.

Potential as a Scaffold for Chemical Biology Tools and Probes

With its versatile structure, this compound is an excellent candidate for development into a chemical probe to study biological systems. nih.gov

Fluorescent Probes : By conjugating a fluorophore to the molecule, either at the pyrazole ring or the terminus of the butanoic acid chain, it can be converted into a fluorescent probe. nih.gov This would allow for real-time visualization of its localization within cells and tissues using techniques like confocal microscopy, providing insights into its mechanism of action.

Affinity-Based Probes : Derivatizing the compound with a biotin (B1667282) tag would enable its use in affinity purification experiments. This powerful technique could be used to pull down its direct binding partners from cell lysates, thus identifying its specific molecular targets.

Photoaffinity Labeling : The incorporation of a photoreactive group (e.g., a diazirine or benzophenone) would create a photoaffinity probe. Upon UV irradiation, this probe would covalently crosslink to its target protein, allowing for unambiguous target identification even for weak or transient interactions.

Research Directions Summary

| Area of Research | Proposed Investigation | Objective | Key Techniques |

| Synthesis | Asymmetric synthesis of (R) and (S) enantiomers. | Determine stereospecific activity. | Chiral chromatography, Polarimetry. |

| Derivatization | Functionalize pyrazole ring and create bioisosteres. | Improve potency and pharmacokinetics. | Parallel synthesis, Structure-Activity Relationship (SAR). |

| Computational | Molecular docking against kinase panels. | Identify potential anticancer targets. | DFT, Molecular Dynamics (MD), QSAR. |

| Biochemical | Screen against integrins, particularly αvβ6. | Explore therapeutic potential for fibrosis. | Radioligand binding assays, Cell adhesion assays. |

| Chemical Biology | Develop biotinylated and fluorescent derivatives. | Identify binding partners and cellular localization. | Affinity purification, Confocal microscopy. |

Q & A

Q. What are the standard synthetic routes for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with butanoic acid precursors. Key steps include:

- Step 1: Alkylation of 3-methylpyrazole with a halogenated butanoic acid ester (e.g., ethyl 4-bromobutanoate) under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2: Hydrolysis of the ester intermediate to yield the free carboxylic acid using NaOH or HCl .

Optimization requires precise control of temperature (60–80°C for alkylation), solvent polarity (DMF or acetonitrile), and stoichiometric ratios to minimize side reactions like over-alkylation. Purity is confirmed via TLC and NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns on the pyrazole ring and confirms the butanoic acid linkage. For example, the pyrazole C-3 methyl group appears as a singlet (~2.1 ppm in ¹H NMR), while the carboxylic proton is absent in D₂O-exchanged spectra .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₈H₁₂N₂O₂) and detects fragmentation patterns, such as loss of CO₂ from the carboxylic acid group .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Q. What functional group reactivities are critical for modifying this compound?

Methodological Answer:

- Carboxylic Acid: Forms salts (e.g., sodium or ammonium) for solubility studies or esters/amides for prodrug development.

- Pyrazole Ring: Electrophilic substitution at the C-4/C-5 positions (e.g., nitration, halogenation) can modulate electronic properties.

- Methyl Group at C-3: Steric effects influence regioselectivity in further derivatization .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The pyrazole ring may act as a hydrogen-bond acceptor, while the carboxylic acid anchors to basic residues (e.g., arginine) .

- QSAR Analysis: Correlate substituent effects (e.g., methyl group size, carboxylic acid pKa) with activity data from analogues (e.g., 3-(4-fluorophenyl)butanoic acid) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?

Methodological Answer:

- Standardized Assays: Re-evaluate activity under controlled conditions (e.g., fixed pH for carboxylic acid ionization).

- Metabolite Profiling: LC-MS/MS identifies degradation products that may contribute to observed discrepancies.

- Crystallographic Validation: Confirm target binding modes using co-crystallization (e.g., with SHELX-refined protein structures) .

Q. How does regioselectivity in pyrazole substitution impact pharmacological outcomes?

Methodological Answer:

- Case Study: Introducing electron-withdrawing groups (e.g., NO₂) at pyrazole C-5 enhances COX-2 inhibition by stabilizing π-π stacking with aromatic residues.

- Synthetic Control: Use directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd/Cu) to achieve selective C-H functionalization .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents isolates the compound from plasma proteins.

- Detection Limits: Derivatize the carboxylic acid with pentafluorobenzyl bromide to enhance sensitivity in GC-MS .

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

Methodological Answer:

- Comparative Analysis: Replace the pyrazole with triazole (e.g., 2-amino-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)butanoic acid) to assess heterocycle rigidity on target affinity.

- Pharmacophore Mapping: Overlay with bioactive conformations of similar ligands (e.g., tipelukast, a butanoic acid-based leukotriene antagonist) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.